3-Cyanophenyl isocyanate

Overview

Description

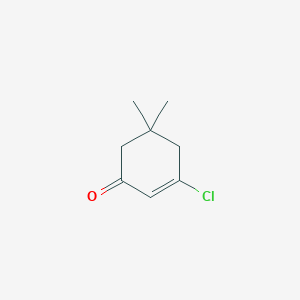

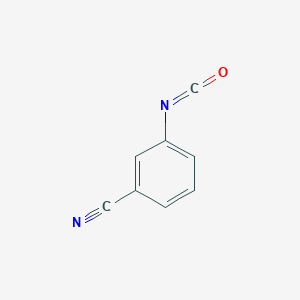

3-Cyanophenyl isocyanate is a chemical compound that belongs to the family of organic isocyanates. Isocyanates are a group of highly reactive chemicals that contain the isocyanate group (-N=C=O). They are commonly used in the production of polyurethane foams, elastomers, and coatings. The cyanophenyl group attached to the isocyanate function adds to the reactivity and potential applications of the compound in various organic synthesis processes.

Synthesis Analysis

The synthesis of 3-cyanophenyl isocyanate-related compounds can involve various strategies. For instance, a Mn(III)-mediated cascade cyclization of 3-isocyano-[1,1'-biphenyl]-2-carbonitrile with arylboronic acid has been developed to construct pyrrolopyridine derivatives, which involves the formation of multiple bonds through a radical pathway . Additionally, the transformation of 3-formylcephem into its oxime and subsequent 1,3-dipolar cycloadditions with dipolarophiles can yield C-3 heterocyclic-substituted cephems, indicating the versatility of cyanophenyl isocyanate derivatives in cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of cyanophenyl isocyanate derivatives has been studied using X-ray crystallography. For example, the molecular and crystal structure of trans and cis isomers of a 3-cyano-4-[2-(4-methoxyphenyl)vinyl]-6,6-dimethyl-5,6-dihydro-2H-pyran compound was determined, revealing that both compounds belong to the symmetry group C1 and have a distorted envelope conformation in the heterocyclic ring .

Chemical Reactions Analysis

Chemical reactions involving 3-cyanophenyl isocyanate derivatives are diverse. The three-component reaction between imidazoles, isocyanates, and cyanophenylacetylene under mild, solvent-free conditions yields functionalized imidazoles with high stereoselectivity . Cyclotrimerization reactions of phenyl isocyanate have been studied, leading to the formation of various products such as urethane, allophanate, urea, biuret, and isocyanurate . Furthermore, reactions with dipolar electrophilic reagents like phenyl isocyanate have been explored, demonstrating the potential for nucleophilic addition and cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-cyanophenyl isocyanate and its derivatives can be inferred from studies on related compounds. For example, the luminescence studies of phenyl isocyanate indicate that the lowest-energy excited state is of a molecular orbital excitation type, which is significant for understanding the photophysical properties of these compounds . The stability and reactivity of the cyclotrimerization products of phenyl isocyanate have also been examined, providing insights into the behavior of these compounds under different conditions .

Scientific Research Applications

Phosphabetaine Reactions : A study explored the reactions of 3-(triphenylphosphonio)propanoate with heterocumulenes like phenyl isocyanate, highlighting the nucleophilic addition and cycloaddition schemes in these reactions (Galkin et al., 2006).

Vibrational Spectra and Structure Analysis : Research on the vibrational spectra of the product from the reaction of 2-cyanophenyl isocyanate with hydroxylamine demonstrated its structural properties, contributing to the understanding of isocyanate chemistry (Abbakumova et al., 1981).

Luminescence Studies in Cyanate Salts and Isocyanates : Investigations into the phosphorescence spectra and lifetimes of various cyanate salts and isocyanates, including phenyl isocyanate, provided insights into their excited states and luminescence characteristics (Rabalais et al., 1969).

Anticancer Activity in Synthesized Compounds : A study on the reactions of aryl isocyanates with specific triazinones demonstrated significant cytostatic activity in synthesized compounds against various cancer cell lines (Voskoboynik et al., 2018).

Synthesis and Cycloisomerization : Research on the synthesis of o-cyanophenyl carbanilate from phenyl isocyanate and its cyclic isomers provided insights into the synthesis and transformation of these compounds (Vasil’eva et al., 1980).

Reactions of Isocyanides and Isothiocyanates : A study examined the reactions between o-lithomethylphenyl isocyanide and isocyanates, leading to the formation of various compounds including indole-3-carboxamides (Ito et al., 1979).

Optically Active Poly(phenyl isocyanate)s : Research on the synthesis of novel optically active aromatic isocyanates and their polymers contributed to the understanding of polymer chemistry and chiral materials (Maeda & Okamoto, 1998).

Thermal Cyclization Mechanistic Studies : An investigation into the thermal cyclization of diphenylbuta-1,3-dienyl isocyanates explored the effects of substituents on the formation of cyclized products and provided mechanistic insights (Chuang et al., 2011).

Alcoholysis Reaction of Isocyanates : A study on the kinetics and mechanism of alcoholysis of isocyanates revealed important aspects of reaction pathways and product formation (Raspoet et al., 1998).

Utility in Heterocyclic Compound Synthesis : Research on the use of cyanothioformamides in synthesizing heterocyclic compounds demonstrated the versatility of isocyanate derivatives in organic synthesis (El-Gaby et al., 2004).

Safety and Hazards

3-Cyanophenyl isocyanate is harmful in contact with skin, if inhaled, and if swallowed. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

3-Cyanophenyl isocyanate is an aromatic isocyanate

Mode of Action

The mode of action of 3-Cyanophenyl isocyanate involves the formation of urethane or urea linkages when it reacts with compounds containing active hydrogen atoms . This reaction is typically used in the production of polyurethane materials.

Biochemical Pathways

The compound has been used as a starting reagent in the synthesis of r/s-4-(3-chlorophenylaminocarbonylamino)-3,4-dihydro-2,2-dimethyl-2h-1-benzopyran and 1-(3-cyanophenyl)-3-(2-methoxy-6-pentadecylbenzyl)urea .

Result of Action

It’s known that the compound can cause sensitization by inhalation , and it may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Cyanophenyl isocyanate. For instance, the compound is sensitive to moisture , and adequate ventilation is recommended when handling it .

Disclaimer: This information is based on the current understanding and available literature on 3-Cyanophenyl isocyanate. The compound should be handled with care due to its potential health hazards. Always refer to the appropriate safety data sheets (SDS) for guidance on handling and use .

properties

IUPAC Name |

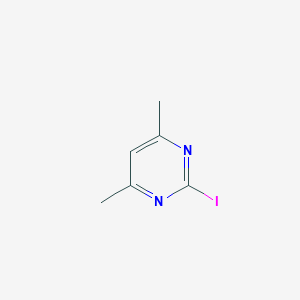

3-isocyanatobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHPVPMRNASEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369842 | |

| Record name | 3-Cyanophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanophenyl isocyanate | |

CAS RN |

16413-26-6 | |

| Record name | 3-Cyanophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isocyanatobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

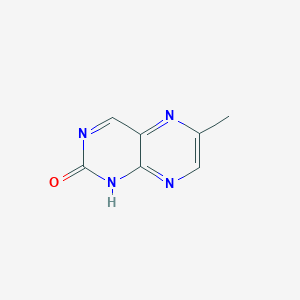

![3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B92742.png)